
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide”:
Antimicrobial Agents
The compound has shown potential as an antimicrobial agent. The presence of the oxadiazole and thiadiazole rings contributes to its ability to inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antibiotics and antifungal medications .
Anticancer Research
Research has indicated that derivatives of oxadiazole and thiadiazole exhibit significant anticancer properties. The compound can induce apoptosis in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing new cancer therapies .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits antioxidant activity, which helps in neutralizing free radicals in the body. This property is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Antiviral Research
The compound has potential antiviral applications. It can inhibit the replication of certain viruses, making it a candidate for developing antiviral drugs. This is particularly relevant in the context of emerging viral infections .
Agricultural Applications
In agriculture, the compound can be used as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it valuable for protecting crops and improving agricultural yields .
Material Science
The compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This has applications in the production of high-performance materials for various industries .
Sensor Technology
The compound can be used in the development of sensors for detecting various chemical substances. Its unique chemical structure allows it to interact with specific analytes, making it useful in environmental monitoring and diagnostic applications .
These applications highlight the versatility and potential of “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” in various fields of scientific research.
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-4-12-13(23-20-18-12)14(21)17-11-7-5-10(6-8-11)15-16-9(2)19-22-15/h5-8H,3-4H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCHWXANZWHKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

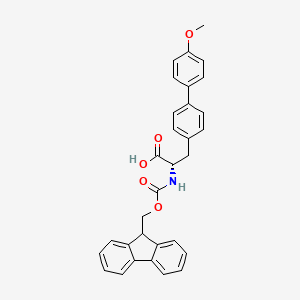
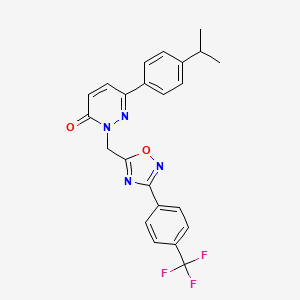
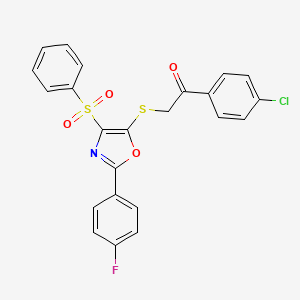


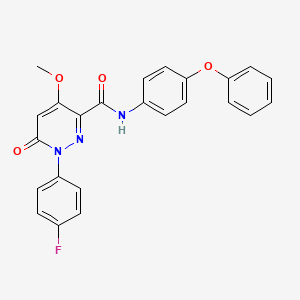
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
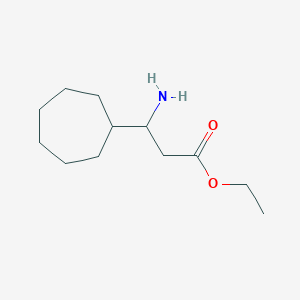
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)

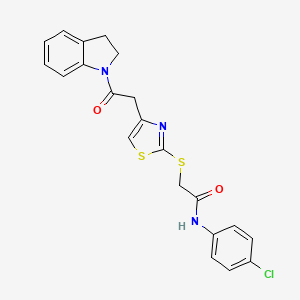
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)